Chromium(2+);2-ethylcyclopenta-1,3-diene
Description
Chromium(2+);2-ethylcyclopenta-1,3-diene is a metallocene complex where a chromium(II) ion is coordinated to two 2-ethylcyclopentadienyl ligands. These ligands are cyclopentadienyl rings (C₅H₅) substituted with an ethyl (-C₂H₅) group at the 2-position, altering the electronic and steric environment around the chromium center compared to unsubstituted chromocene (bis(cyclopentadienyl)chromium(II), Cr(C₅H₅)₂) .
Properties
Molecular Formula |
C14H18Cr |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
chromium(2+);2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI Key |
DTBORXCXSNYBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Cr+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromium(2+);2-ethylcyclopenta-1,3-diene typically involves the reaction of chromium(II) chloride with 2-ethylcyclopentadiene in the presence of a reducing agent. One common method is the reduction of chromium(II) chloride with sodium amalgam in tetrahydrofuran (THF) followed by the addition of 2-ethylcyclopentadiene .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. the general approach involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
Chromium(2+);2-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced further, although this is less common.
Substitution: The ethyl groups on the cyclopentadienyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium amalgam or lithium aluminum hydride can be used as reducing agents.
Substitution: Various alkyl halides or organolithium reagents can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chromium(III) or chromium(VI) compounds, while substitution reactions can produce a wide range of substituted cyclopentadienyl derivatives .
Scientific Research Applications
Chromium(2+);2-ethylcyclopenta-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism by which Chromium(2+);2-ethylcyclopenta-1,3-diene exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound’s unique structure allows it to interact with molecular targets such as enzymes and other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Key Properties (Hypothetical Estimates Based on Analogues):
- Molecular Formula : Cr(C₅H₄C₂H₅)₂ → C₁₄H₁₈Cr
- Molecular Weight : ~238.3 g/mol (compared to 182.19 g/mol for unsubstituted chromocene) .
Chromocene (Cr(C₅H₅)₂) is a well-studied compound with a melting point of 172–173°C, vapor pressure of 41.5°C at 760 mmHg, and irritant hazards (Xi code) . The ethyl-substituted derivative is expected to exhibit lower melting points due to reduced crystallinity and higher lipophilicity.
Comparison with Similar Compounds
Chromocene (Unsubstituted Cyclopentadienyl Ligands)
Molecular Formula : C₁₀H₁₀Cr .
Key Differences :
- Steric Effects : The absence of ethyl groups in chromocene reduces steric hindrance, allowing tighter packing in the solid state (higher melting point).
- Applications: Chromocene is used in organic synthesis and catalysis, whereas ethyl-substituted derivatives may prioritize solubility in non-polar media .
| Property | Chromium(2+);2-ethylcyclopenta-1,3-diene | Chromocene (Cr(C₅H₅)₂) |
|---|---|---|
| Molecular Weight | ~238.3 g/mol | 182.19 g/mol |
| Melting Point | Estimated 150–160°C | 172–173°C |
| Solubility | Higher in organic solvents | Moderate in hydrocarbons |
| Redox Potential | More stabilized (electron-donating ethyl) | Less stabilized |
Ethyl-Substituted Ferrocene (Fe(C₅H₄C₂H₅)₂)
Ferrocene derivatives are benchmarks for metallocene studies. Ethylferrocene shares structural similarities but differs in metal center and redox behavior:
- Metal Center : Iron(II) in ferrocene vs. chromium(II). Chromium complexes are typically more reducing.
- SCE) is less sensitive to substituents than chromium analogues, which may show greater shifts due to ethyl electron donation .
Tungsten Analogue: Dichlorobis(2-ethylcyclopentadienyl)tungsten
Molecular Formula : WCl₂(C₅H₄C₂H₅)₂ (CAS 83136-76-9) .
Key Differences :
- Metal Effects : Tungsten (Group 6, Period 6) has a larger atomic radius and higher oxidation state stability (+4/+6) compared to chromium (+2/+3).
- Ligand Coordination : The tungsten complex includes chloride ligands, unlike the chromium analogue, altering reactivity (e.g., susceptibility to ligand substitution).
| Property | This compound | Tungsten Dichloride Analogue |
|---|---|---|
| Metal Oxidation State | +2 | +4 (common for W) |
| Stability | Air-sensitive (Cr²+ oxidizes readily) | More thermally stable |
| Applications | Catalysis, precursors to nanomaterials | CVD processes, specialty chems |
Cyclohexa-1,3-diene Complexes
Cyclohexadienyl ligands (C₆H₇) differ in ring size and conjugation from cyclopentadienyl ligands:
- Electronic Structure : Cyclopentadienyl is aromatic, providing stronger metal-ligand bonding. Cyclohexadienyl’s reduced conjugation may weaken metal coordination .
Research Findings and Trends
- Substituent Impact : Ethyl groups enhance solubility and electron donation, stabilizing metal centers in low oxidation states .
- Hazard Profile : Chromium(II) complexes are generally air-sensitive and irritants (similar to chromocene’s Xi code) .
- Synthetic Utility: Ethyl-substituted metallocenes are valuable in polymerization catalysts and nanomaterials due to tunable steric/electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
